2-Chloro-7-methylquinazolin-4(3H)-one is a compound belonging to the quinazoline family, which is recognized for its diverse pharmacological properties. Quinazolines are considered privileged structures in medicinal chemistry due to their ability to interact with various biological targets. This specific compound, with the molecular formula , features a chloro substituent at the second position and a methyl group at the seventh position of the quinazoline ring, contributing to its unique chemical behavior and potential biological activity.
2-Chloro-7-methylquinazolin-4(3H)-one can be classified as:
The synthesis of 2-Chloro-7-methylquinazolin-4(3H)-one typically involves several key steps:
The reaction conditions, including temperature and time, are critical for optimizing yield and purity. For instance, reactions are often conducted under controlled temperatures to prevent decomposition or unwanted side reactions.
2-Chloro-7-methylquinazolin-4(3H)-one participates in various chemical reactions due to its reactive functional groups:
These reactions are significant for developing new derivatives with enhanced biological activities.
The mechanism of action of 2-Chloro-7-methylquinazolin-4(3H)-one is primarily related to its interaction with biological targets such as enzymes or receptors. The presence of the chloro and methyl groups contributes to its lipophilicity, facilitating membrane permeability and biological activity.
Quantitative structure–activity relationship (QSAR) studies can provide insights into how structural modifications affect biological activity.
Relevant data on melting point and boiling point should be determined experimentally as they can vary based on purity and specific synthesis methods.
2-Chloro-7-methylquinazolin-4(3H)-one has several potential applications in scientific research:
The ongoing research into this compound highlights its significance in drug discovery and development within medicinal chemistry.
The 4(3H)-quinazolinone core represents a privileged heterocyclic system in drug discovery, characterized by a fused benzopyrimidinone structure. This scaffold demonstrates exceptional structural plasticity, enabling interactions with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The broad-spectrum bioactivity of quinazolinones encompasses antimicrobial, anticancer, anti-inflammatory, and CNS-modulating effects, as evidenced by clinical drugs like methaqualone (sedative) and gefitinib (anticancer) [1].
The scaffold's molecular recognition capabilities stem from its bifunctional hydrogen-bonding profile: the lactam carbonyl acts as a hydrogen bond acceptor while the ring NH (in 3H-enol form) serves as a hydrogen bond donor. This allows mimicry of purine bases, facilitating kinase inhibition. Additionally, the ease of synthetic modification at positions 2, 3, 6, and 7 enables precise tuning of pharmacokinetic properties and target affinity [6]. Antimicrobial studies demonstrate that even minimal substitutions yield significant activity; 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one exhibits MIC values of 6-9 mg/mL against Klebsiella pneumoniae and Staphylococcus aureus [6].
Table 1: Comparative Pharmacological Profiles of Key Quinazolinone Derivatives
Compound | Substitution Pattern | Notable Bioactivity | Reference |
---|---|---|---|
2-Chloro-7-methylquinazolin-4(3H)-one | 2-Cl, 7-CH₃ | Broad-spectrum antimicrobial | [1] |
7-Chloro-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one | 7-Cl, 2-CH₃, 3-(4-methylphenyl) | Undisclosed (structural complexity suggests kinase inhibition) | [7] |
3-Amino-7-chloro-2-methylquinazolin-4(3H)-one | 3-NH₂, 7-Cl, 2-CH₃ | Selective activity vs. S. aureus & S. marcescens (MIC 6-12 mg/mL) | [6] |
The strategic incorporation of chlorine at C2 and a methyl group at C7 in quinazolinones creates a synergistic electronic and steric profile that enhances bioactivity. The chlorine atom, as a strong σ-electron acceptor, increases the electrophilicity of C2 and C4, rendering these sites more reactive toward nucleophiles in biological targets. Concurrently, the methyl substituent at C7 provides steric bulk without significant electronic perturbation of the aromatic system, favoring interactions with hydrophobic enzyme pockets.
Spectroscopic characterization (IR, NMR) confirms these electronic effects: the C2 chlorine deshields neighboring protons while the methyl group’s electron-donating effect subtly influences ring electron density. Molecular weight calculations (194.62 g/mol for C₉H₇ClN₂O) align with theoretical values, confirming purity [1] . The SMILES notation (CC1=CC2=C(C=C1)C(=O)NC(=N2)Cl) precisely encodes this substitution pattern, revealing the ortho-disposition of functional groups [1].
Table 2: Structural and Electronic Features of 2-Chloro-7-methylquinazolin-4(3H)-one
Structural Feature | Role in Bioactivity | Experimental Evidence |
---|---|---|
C2 Chlorine | Enhances electrophilicity; facilitates covalent or polar interactions | Deshielding of C4 proton in ¹H NMR; reduced electron density at C2/C4 |
C7 Methyl Group | Improves lipophilicity (cLogP ↑); promotes membrane penetration | Increased activity vs. Gram-negative strains [6] |
Lactam (-NH-C=O) Moiety | Enables H-bond donation/acceptance; mimics purines | IR: ν(C=O) 1680-1700 cm⁻¹; ν(N-H) 3200-3300 cm⁻¹ |
Planar Bicyclic System | Facilitates intercalation/DNA binding or kinase pocket insertion | XRD confirms near-perfect planarity in analogs |
Quinazolinone chemistry originated in the early 20th century with the isolation of natural alkaloids like vasicine (peganine) from Adhatoda vasica. The first synthetic routes were established in the 1950s, primarily via anthranilic acid condensations [6]. The 1960s-1980s witnessed expansion into CNS agents, exemplified by methaqualone’s clinical use (though later withdrawn). The modern era (post-1990s) leveraged the scaffold for kinase inhibition, culminating in EGFR inhibitors like erlotinib.
The specific derivative 2-chloro-7-methylquinazolin-4(3H)-one emerged as a versatile synthetic intermediate during the 2000s, with CAS registry 62484-41-7 formally established in 1984 [1]. Its utility stems from the C2 chlorine’s reactivity toward nucleophilic displacement – allowing C2-N bond formation with amines – while the C7 methyl group blocks metabolism at this position. Recent studies (2010s) systematically explored its antimicrobial potential, revealing that chloro-methyl substitution patterns outperform halogen-free analogs against resistant strains like Pseudomonas aeruginosa [1] [6].
Table 3: Key Milestones in Quinazolinone Drug Development
Era | Key Advances | Representative Agents |
---|---|---|
1900-1950 | Isolation of natural quinazolinone alkaloids | Vasicine, febrifugine |
1950-1970 | Development of synthetic methodologies; CNS agents | Methaqualone (sedative) |
1980-2000 | Exploration as antimicrobial/anti-inflammatory scaffolds | Fluoroquinolone-quinazolinone hybrids |
2000-Present | Kinase inhibitors; halogenated analogs for enhanced activity | Gefitinib; 2-chloro-7-methyl derivatives [1] |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1